Methyl 3-amino-3-propylhexanoate
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Overview
Description
Methyl 3-amino-3-propylhexanoate is an organic compound with the molecular formula C10H21NO2 It is a methyl ester derivative of an amino acid, characterized by the presence of an amino group and a propyl chain attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-propylhexanoate can be synthesized through the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method offers mild reaction conditions and good to excellent yields . Another approach involves the use of microwave-assisted synthesis, which provides rapid access to the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of methyl esters often involves large-scale esterification processes using methanol and appropriate catalysts. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process, such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-propylhexanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Reagents such as alkyl halides can be used to alkylate the amino group, forming quaternary ammonium salts.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Substitution: Forms various alkylated derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-3-propylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-propylhexanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-methylhexanoate
- Methyl 3-amino-3-ethylhexanoate
- Methyl 3-amino-3-butylhexanoate
Uniqueness
Methyl 3-amino-3-propylhexanoate is unique due to its specific propyl chain, which can influence its physical and chemical properties compared to other similar compounds. This structural variation can affect its reactivity, solubility, and interactions with other molecules .
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 3-amino-3-propylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-6-10(11,7-5-2)8-9(12)13-3/h4-8,11H2,1-3H3 |
InChI Key |
CRODQOPCQUVYNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CC(=O)OC)N |
Origin of Product |
United States |
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